molecular formula C11H15BO4 B567177 2-(Isobutoxycarbonyl)phenylboronic acid CAS No. 1256345-85-3

2-(Isobutoxycarbonyl)phenylboronic acid

Cat. No.: B567177
CAS No.: 1256345-85-3
M. Wt: 222.047
InChI Key: DIKVMNDRMPRPLN-UHFFFAOYSA-N
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Description

2-(Isobutoxycarbonyl)phenylboronic acid is a boronic acid compound with the CAS Number: 1256345-85-3 . It has a molecular weight of 222.05 and its IUPAC name is this compound .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-(Isobutoxycarbonyl)phenylboronic acid and its derivatives are pivotal in organic synthesis, particularly in catalyzing dehydrative condensation reactions between carboxylic acids and amines for peptide synthesis, demonstrating their essential role in creating complex molecular structures. Additionally, these compounds have been investigated for their efficiency in Conia-ene carbocyclization reactions, highlighting their potential in synthesizing cyclic compounds from acyclic precursors, which is valuable for pharmaceutical and material sciences (Wang, Lu, & Ishihara, 2018).

Material Science and Engineering

In material science, the unique properties of phenylboronic acids, including this compound, facilitate the creation of advanced materials. For example, they are used in developing polymeric nanomaterials for bio-applications, such as drug delivery systems and biosensors. This is due to their ability to form reversible complexes with polyols, including sugars and glycoproteins, which is critical for the targeted delivery of therapeutics and the sensitive detection of biological molecules (Lan & Guo, 2019).

Crystal Engineering and Molecular Structure

The molecular and crystal structure of ortho-alkoxyphenylboronic acids, including derivatives similar to this compound, has been explored to understand their potential in crystal engineering. These studies aim to design novel boronic acids with monomeric structures for advanced applications in materials science. The influence of ortho-alkoxy substituents on crystal structure reveals diverse interaction possibilities, offering insights into the molecular packing and interaction energies within crystal lattices, which are crucial for designing new materials with tailored properties (Cyrański et al., 2012).

Biochemical Applications and Targeted Drug Delivery

Phenylboronic acid derivatives, by virtue of their ability to form complexes with polyols, have found extensive applications in biochemical and pharmaceutical fields. They are utilized in constructing glucose-responsive materials for insulin delivery and targeted drug delivery systems. This includes the development of polymeric micelles with phenylboronic acid functionalities for cell-specific targeting, such as targeting liver cancer cells (HepG2), which underscores their significance in designing more effective and selective therapeutic delivery vehicles (Zhang et al., 2013).

Mechanism of Action

Properties

IUPAC Name

[2-(2-methylpropoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-8(2)7-16-11(13)9-5-3-4-6-10(9)12(14)15/h3-6,8,14-15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKVMNDRMPRPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681625
Record name {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-85-3
Record name Benzoic acid, 2-orono-, 1-(2-methylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2-Methylpropoxy)carbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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